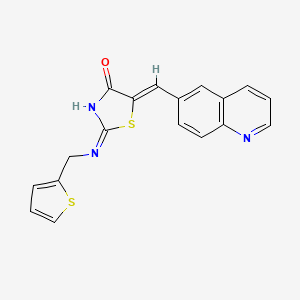
Ro-3306
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ro 3306 是一种选择性、ATP 竞争性、细胞可渗透的细胞周期蛋白依赖性激酶 1 (CDK1) 抑制剂。CDK1 是一种重要的调节蛋白,控制着细胞周期的 G2/M 期过渡。 Ro 3306 在多个临床前模型中显示出强大的抗肿瘤活性,使其成为癌症研究中的一种宝贵化合物 .
科学研究应用
Ro 3306 具有广泛的科学研究应用,包括:
癌症研究: Ro 3306 在卵巢癌细胞和转基因小鼠模型中显示出显着的抗肿瘤活性。
细胞周期研究: Ro 3306 用于将细胞同步到 G2/M 期边界,使研究人员能够研究细胞周期进程和有丝分裂.
作用机制
Ro 3306 通过选择性抑制 CDK1 发挥其作用。CDK1 与细胞周期蛋白 B 形成双组分复合物,该复合物磷酸化参与核膜分解、染色体凝聚、有丝分裂纺锤体组装和纺锤体组装检查点激活的各种底物。 通过抑制 CDK1,Ro 3306 有效地将细胞阻滞在 G2/M 期,导致细胞周期停滞和凋亡 .
生化分析
Biochemical Properties
Ro-3306 is a selective cyclin-dependent kinase (CDK1) inhibitor . It forms a bipartite complex with cyclin B and phosphorylates a spectrum of substrates that coordinate nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .
Cellular Effects
This compound significantly inhibits cellular proliferation, induces apoptosis, causes cellular stress, and reduces cell migration . It has been shown to induce G2/M-phase cell cycle arrest and apoptosis in cancer cell lines .
Molecular Mechanism
The mechanism of action of this compound involves binding to the ATP pocket of CDK1 . It enhances downstream p53 signaling . This compound also affects the expression of cell cycle inhibitory and apoptotic genes .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been shown to have long-term effects on cellular function. For instance, the treatment of cells with this compound for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. The treatment of mice with this compound for four weeks showed a significant decrease in tumor weight under obese and lean conditions without obvious side effects .
Metabolic Pathways
This compound is involved in the cell cycle regulatory pathway, specifically controlling the G2/M phase transition of the cell cycle . It interacts with cyclin B and affects the phosphorylation of a spectrum of substrates .
Transport and Distribution
This compound is an ATP-competitive inhibitor, suggesting that it may be transported into cells via mechanisms similar to those used for ATP . Once inside the cell, it binds to the ATP pocket of CDK1 .
Subcellular Localization
This compound localizes to the mitotic spindle during mitosis . This localization is critical for its role in coordinating nuclear envelope breakdown, chromosome condensation, assembly of the mitotic spindle, and activation of the spindle assembly checkpoint .
准备方法
Ro 3306 可以通过一系列涉及特定试剂和条件的化学反应合成 反应条件通常包括使用二甲基亚砜 (DMSO) 等溶剂和催化剂来促进反应 .
化学反应分析
相似化合物的比较
与其他细胞周期蛋白依赖性激酶相比,Ro 3306 对 CDK1 的高选择性是独一无二的。类似的化合物包括:
Purvalanol A: 另一种 CDK 抑制剂,具有更广泛的特异性,影响多种 CDK。
Roscovitine: 一种靶向 CDK1、CDK2 和 CDK5 的 CDK 抑制剂。
Flavopiridol: 一种泛 CDK 抑制剂,对 CDK1、CDK2、CDK4 和 CDK9 有活性。Ro 3306 因其对 CDK1 的更高选择性而脱颖而出,使其成为研究 CDK1 特定功能和治疗应用的宝贵工具 .
属性
IUPAC Name |
(5Z)-5-(quinolin-6-ylmethylidene)-2-(thiophen-2-ylmethylimino)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17-16(24-18(21-17)20-11-14-4-2-8-23-14)10-12-5-6-15-13(9-12)3-1-7-19-15/h1-10H,11H2,(H,20,21,22)/b16-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLMRFUGOINFDQ-YBEGLDIGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)C=C3C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=CC(=C2)/C=C\3/C(=O)NC(=NCC4=CC=CS4)S3)N=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the primary molecular target of Ro-3306?
A1: this compound specifically targets CDK1, a serine/threonine kinase crucial for cell cycle progression, particularly the G2/M transition. [, , , , , ]
Q2: How does this compound interact with CDK1?
A2: this compound acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of CDK1 and preventing its kinase activity. [, , , , ]
Q3: What are the downstream effects of CDK1 inhibition by this compound?
A3: this compound-mediated CDK1 inhibition leads to:
- Cell cycle arrest: Primarily at the G2/M phase boundary, preventing cells from entering mitosis. [, , , ]
- Apoptosis induction: Particularly in cancer cells, often in conjunction with prolonged mitotic arrest. [, , , , ]
- Modulation of DNA damage response: By impacting the activity and localization of DNA repair proteins like MDC1. [, ]
- Influence on cell signaling pathways: Including the TGF-β pathway, PI3K/Akt pathway, and HIF1α stabilization. [, , , ]
Q4: Does this compound affect the expression of CDK1 itself?
A4: While this compound primarily inhibits CDK1 activity, some studies show it can indirectly reduce CDK1 protein levels in certain contexts, possibly through feedback mechanisms. [, , ]
Q5: What are the in vitro effects of this compound on cancer cells?
A5: this compound exhibits anti-tumorigenic effects in various cancer cell lines, including:
- Reduced cell viability and proliferation: Inhibiting colony formation and inducing apoptosis. [, , , , , ]
- Cell cycle arrest at G2/M: Leading to mitotic catastrophe and cell death in some cases. [, , , , ]
- Sensitization to other therapies: Enhancing the efficacy of chemotherapeutic agents like vinca alkaloids and PARP inhibitors. [, ]
Q6: What are the in vivo effects of this compound in preclinical models?
A6: Studies using xenograft mouse models demonstrate:
- Suppression of tumor growth: In various cancer types, including ovarian, colorectal, and lung cancer. [, , , ]
- Synergistic effects with other drugs: Enhancing the efficacy of chemotherapeutic agents like cisplatin and PARP inhibitors. [, ]
Q7: Are there any observed side effects of this compound in preclinical studies?
A7: While generally well-tolerated, some studies report potential side effects like weight loss in mice at high doses. Further research is needed to fully understand the safety profile. []
Q8: What are the potential therapeutic applications of this compound?
A8: Given its anti-tumorigenic effects, this compound holds promise as a potential therapeutic agent for various cancers, either as a monotherapy or in combination with other drugs. [, , , , ]
Q9: What are the limitations of using this compound?
A9: Despite its potential, limitations include:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[8-[(2R)-2-hydroxy-3-morpholin-4-ylpropoxy]-7-methoxy-2,3-dihydro-1H-imidazo[1,2-c]quinazolin-5-ylidene]-2-methylpyridine-3-carboxamide](/img/structure/B611978.png)
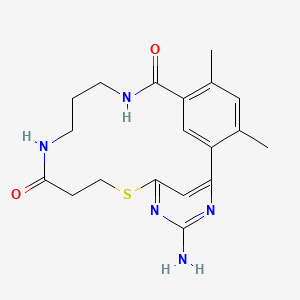
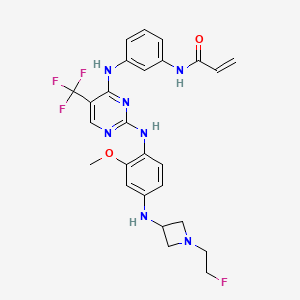
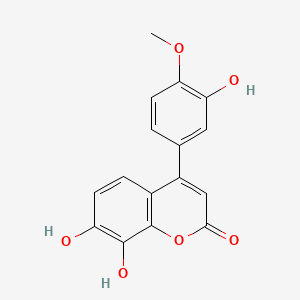
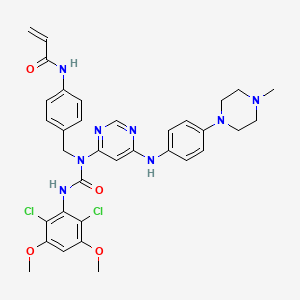
![8-[4-(1-aminocyclobutyl)phenyl]-9-phenyl-2H-[1,2,4]triazolo[3,4-f][1,6]naphthyridin-3-one;dihydrochloride](/img/structure/B611986.png)
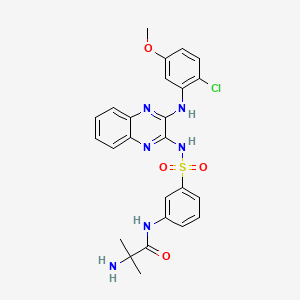

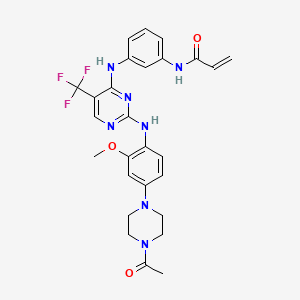
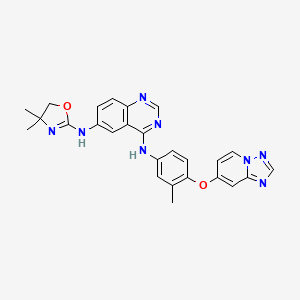
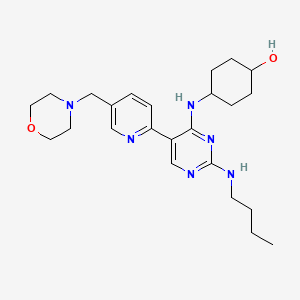
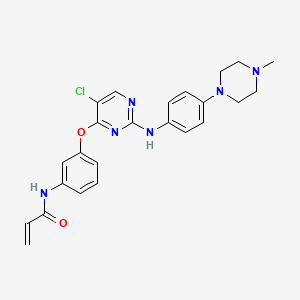
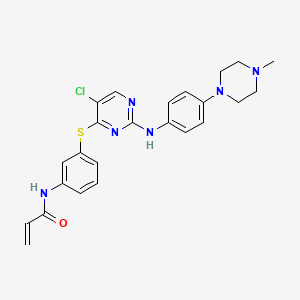
![2-[[5-chloro-2-[[(6S)-6-[4-(2-hydroxyethyl)piperazin-1-yl]-1-methoxy-6,7,8,9-tetrahydro-5H-benzo[7]annulen-2-yl]amino]pyrimidin-4-yl]amino]-N-methylbenzamide](/img/structure/B612000.png)
